REACTION_CXSMILES
|
C([O:3]C(=O)CC#N)C.[CH2:9]([O:11][CH:12]=[CH:13][C:14](=O)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:10].[K+].[Br-].[NH:24]1[CH:29]=[CH:28]C=C[C:25]1=[O:30]>CC[O-].[Na+]>[CH2:9]([O:11][C:12]([C:13]1[C:25](=[O:30])[NH:24][C:29]([CH3:28])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:14]=1)=[O:3])[CH3:10] |f:2.3,5.6|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Name
|
compound 1
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC=C1)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Shiny, light-yellow crystals precipitated out after 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
of standing at room temperature
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(NC(=C(C1)C(=O)OCC)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |